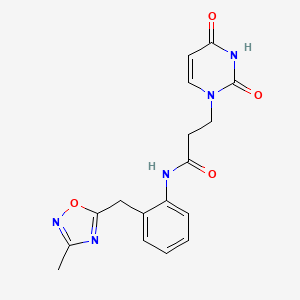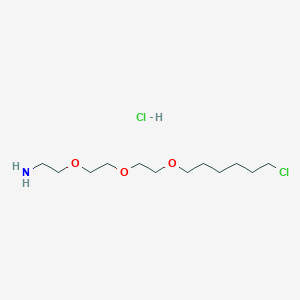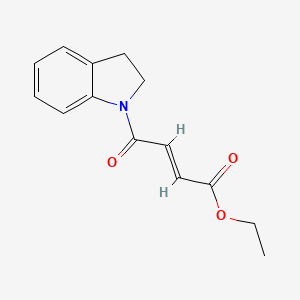
4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester, also known as indole-2-carboxylic acid ethyl ester, is a chemical compound that has gained significant attention in scientific research. It is a derivative of indole, a heterocyclic aromatic compound that is commonly found in many natural products, including tryptophan, a common amino acid found in proteins. Indole-2-carboxylic acid ethyl ester has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
The stereochemical investigation of nucleophilic addition reactions involving esters related to 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester has been a subject of research. These studies have led to the synthesis of various esters, showcasing the compound's role in producing structurally diverse molecules. For example, the reaction of certain acetic acid esters with methyl ethyl ketone, catalyzed by morpholine or aluminium oxide, resulted in the formation of diastereomeric and isomeric mixtures. These compounds' structures were elucidated through chemical and spectroscopic methods, including X-ray analysis, highlighting their potential in stereochemical studies and synthetic chemistry applications (El-Samahy, 2005).
Ligand Design for Metal Complexes
Another significant application of compounds related to this compound is in the design of ligands for metal complexes. These compounds have been found to promote lower energy electronic absorption in metal complexes and offer a convenient tether for anchoring ligands to semiconductor surfaces. The synthesis process often involves Pfitzinger-type condensation, demonstrating the compound's utility in creating bi- and tridentate ligands, which are crucial in materials science and catalysis (Zong, Zhou, & Thummel, 2008).
Novel Analgesic Agents
Research has also explored the transformation of 4-alkoxy-2-oxo-but-3-enoic acid ethyl esters into novel analgesic agents. This involves acylation and cyclocondensation reactions to produce compounds with significant analgesic effects. Such studies not only contribute to our understanding of pain management but also highlight the compound's potential in the development of new therapeutic agents (Machado et al., 2008).
Enzyme Inhibition Studies
In the field of biochemistry, derivatives of this compound have been evaluated for their inhibitory effects on enzymes such as urease. These studies involve the synthesis of indole-based scaffolds and their testing against the urease enzyme, providing valuable insights into the design of enzyme inhibitors and their potential applications in addressing diseases related to enzyme dysfunction (Nazir et al., 2018).
Propiedades
IUPAC Name |
ethyl (E)-4-(2,3-dihydroindol-1-yl)-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-8H,2,9-10H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNISILCETSYPDC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709410.png)
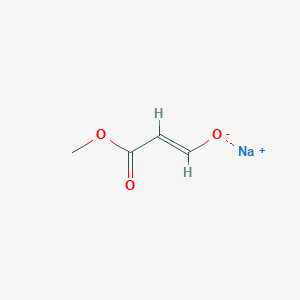
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2709413.png)
![ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2709414.png)

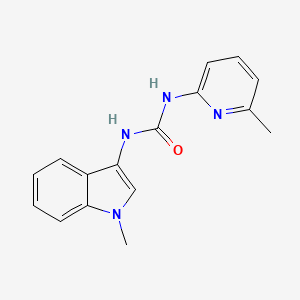
![{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine](/img/structure/B2709420.png)
![2-(3,5-difluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2709421.png)


